molecular formula C9H19NO2 B1344435 Ethyl 3-[ethyl(methyl)amino]butanoate CAS No. 1071401-07-4

Ethyl 3-[ethyl(methyl)amino]butanoate

Cat. No.: B1344435
CAS No.: 1071401-07-4
M. Wt: 173.25 g/mol
InChI Key: HUBXCNHHVREQJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[ethyl(methyl)amino]butanoate is an organic compound with the molecular formula C9H19NO2. It is an ester, which is a class of compounds known for their pleasant odors and widespread occurrence in nature. Esters are commonly used in perfumes and flavoring agents due to their aromatic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-[ethyl(methyl)amino]butanoate can be synthesized through the esterification reaction of 3-[ethyl(methyl)amino]butanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[ethyl(methyl)amino]butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 3-[ethyl(methyl)amino]butanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological systems. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 3-[ethyl(methyl)amino]butanoate can be compared with other esters such as:

Uniqueness

This compound is unique due to its specific structure, which includes an amino group. This structural feature may impart distinct chemical and biological properties compared to other esters .

Properties

IUPAC Name

ethyl 3-[ethyl(methyl)amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-5-10(4)8(3)7-9(11)12-6-2/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBXCNHHVREQJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(C)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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